2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol
Overview
Description
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol typically involves the N-alkylation of benzyl amines with halo acetophenones. This method is commonly used to construct the tetrahydroisoquinoline core . Another approach involves the reduction of isoquinoline derivatives under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Substitution: It can participate in substitution reactions, particularly involving the functionalization of the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include nitrones from oxidation and various reduced derivatives from reduction reactions. Substitution reactions can yield a wide range of functionalized tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can form iminium ions, which can isomerize to more stable forms and interact with various enzymes and receptors in biological systems . These interactions can lead to diverse biological effects, including antimicrobial and neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features and biological activities.
Quinocarcin: An antitumor antibiotic with a tetrahydroisoquinoline core.
Saframycins: A family of compounds with potent biological activities and structural similarity to tetrahydroisoquinolines.
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol is unique due to its specific functional groups and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and form stable intermediates makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-6-5-11-7-9-3-1-2-4-10(9)8-12-11/h1-4,11-13H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKACBLSJQCIWIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512114 | |
Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70917-84-9 | |
Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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